molecular formula C28H26N2O5 B2974169 METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE CAS No. 380476-33-5

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2974169
CAS No.: 380476-33-5
M. Wt: 470.525
InChI Key: AJLARMMTOLJELC-UHFFFAOYSA-N
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Description

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes various functional groups such as cyano, ethoxy, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with cyanoacetic acid under basic conditions to form the corresponding cyanoacrylate intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions including:

    Oxidation: The ethoxy and benzyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated aromatic compounds.

Scientific Research Applications

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE exerts its effects involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the compound. The aromatic rings can participate in π-π interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl]amino}benzoate
  • METHYL 2-{[(2E)-3-{3-[(2-methylbenzyl)oxy]phenyl}-2-cyano-2-propenoyl]amino}benzoate

Uniqueness

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is unique due to the presence of the ethoxy and 4-methylbenzyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-26-16-21(13-14-25(26)35-18-20-11-9-19(2)10-12-20)15-22(17-29)27(31)30-24-8-6-5-7-23(24)28(32)33-3/h5-16H,4,18H2,1-3H3,(H,30,31)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLARMMTOLJELC-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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